(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an iodophenyl group and a methylidene group attached to the indole core
Preparation Methods
The synthesis of (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzaldehyde and 1-methylindoline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-iodobenzaldehyde and 1-methylindoline. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Reaction Conditions: The reaction is typically conducted under reflux conditions in a suitable solvent, such as ethanol or methanol, to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The iodophenyl group in the compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of specific enzymes or modulate the function of receptors.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives, such as indole-3-carbinol, indole-3-acetic acid, and indole-3-butyric acid.
Uniqueness: The presence of the iodophenyl group and the methylidene group in this compound distinguishes it from other indole derivatives
Properties
IUPAC Name |
(3Z)-3-[(2-iodophenyl)methylidene]-1-methylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-18-15-9-5-3-7-12(15)13(16(18)19)10-11-6-2-4-8-14(11)17/h2-10H,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZKEHWONMVXCS-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3I)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/C3=CC=CC=C3I)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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